(4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolone core, a methoxyphenyl group, and a pyridinylmethylamino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate to form the pyrazolone ring. The final step involves the reaction of the pyrazolone with pyridin-3-ylmethylamine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, (4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may have applications in treating diseases such as cancer, inflammation, or neurological disorders due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(pyridin-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(pyridin-4-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern and the presence of the pyridin-3-ylmethylamino group. This structural feature may confer unique biological activity or reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H22N4O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H22N4O2/c1-17(26-16-18-7-6-14-25-15-18)22-23(19-8-4-3-5-9-19)27-28(24(22)29)20-10-12-21(30-2)13-11-20/h3-15,27H,16H2,1-2H3 |
InChI Key |
AURLJUSODZYUKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CN=CC=C1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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